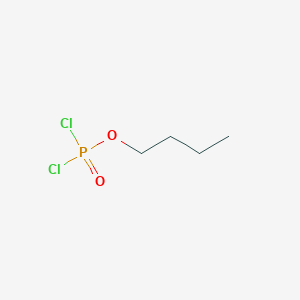
Butyl phosphorodichloridate
Descripción general
Descripción
Butyl phosphorodichloridate is an organophosphorus compound with the molecular formula C₄H₉Cl₂O₂P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemicals. This compound is known for its reactivity due to the presence of phosphorus-chlorine bonds, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl phosphorodichloridate can be synthesized through the reaction of n-butyl alcohol with phosphorus trichloride and oxygen. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
PCl3+C4H9OH+O2→C4H9PCl2O2+HCl
This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of n-butylphosphorodichloridate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Butyl phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in n-butylphosphorodichloridate can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, n-butylphosphorodichloridate hydrolyzes to form n-butylphosphoric acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form phosphates or reduction to form phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Nucleophilic Substitution: Produces substituted phosphorodichloridates.
Hydrolysis: Produces n-butylphosphoric acid and hydrochloric acid.
Oxidation: Produces phosphates.
Reduction: Produces phosphines.
Aplicaciones Científicas De Investigación
Butyl phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-butylphosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to modify various substrates, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Butyl phosphorodichloridate: C₄H₉Cl₂O₂P
n-Butylphosphoromonochloridate: C₄H₉ClO₂P
n-Butylphosphorotrichloridate: C₄H₉Cl₃O₂P
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. Its intermediate chlorine content makes it more reactive than n-butylphosphoromonochloridate but less reactive than n-butylphosphorotrichloridate, providing a balance that is useful in various synthetic applications.
Propiedades
Número CAS |
1498-52-8 |
|---|---|
Fórmula molecular |
C4H9Cl2O2P |
Peso molecular |
190.99 g/mol |
Nombre IUPAC |
1-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |
Clave InChI |
RNXHHJQBVBRJMB-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(Cl)Cl |
SMILES canónico |
CCCCOP(=O)(Cl)Cl |
Key on ui other cas no. |
1498-52-8 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














